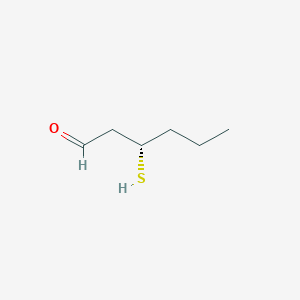
(3S)-3-Sulfanylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Sulfanylhexanal typically involves the introduction of a thiol group to a hexanal precursor. One common method is the thiol-ene reaction, where a thiol group is added to an alkene under the influence of a radical initiator. The reaction conditions often include the use of UV light or thermal initiators to generate radicals that facilitate the addition of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or chemical catalysts to achieve the desired transformation. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: (3S)-3-Sulfanylhexanol.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Sulfanylhexanal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a precursor for biologically active compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.
Industry
In industry, this compound is used in the production of flavors and fragrances due to its distinctive odor. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Sulfanylhexanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate cellular pathways and biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Sulfanylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
(3S)-3-Sulfanylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3S)-3-Sulfanylhexylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
(3S)-3-Sulfanylhexanal is unique due to the presence of both a thiol and an aldehyde group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.
Properties
CAS No. |
577969-22-3 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(3S)-3-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
MMODARXIJRCRGL-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@H](CC=O)S |
Canonical SMILES |
CCCC(CC=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

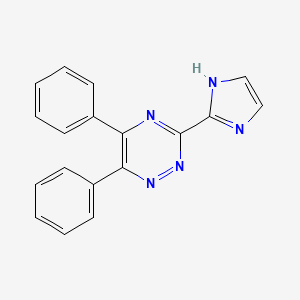
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
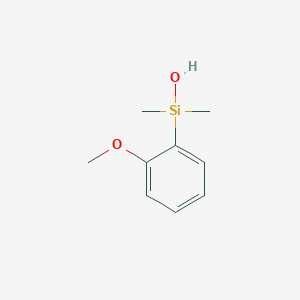
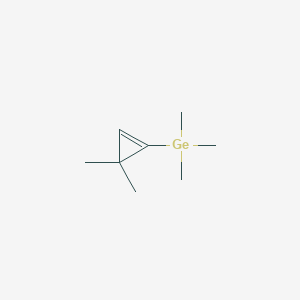
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
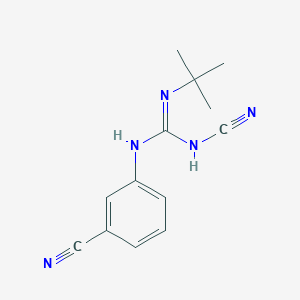
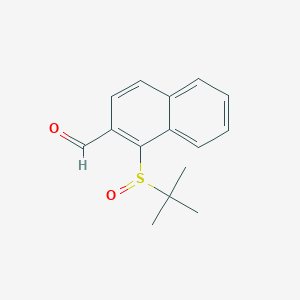
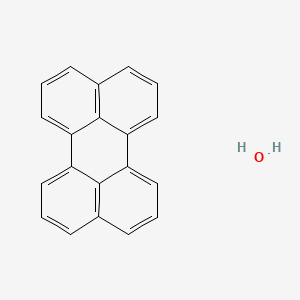
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
